molecular formula C21H21FN4O3S2 B2588823 4-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one CAS No. 941877-94-7

4-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2588823
CAS No.: 941877-94-7
M. Wt: 460.54
InChI Key: DZUVJARTZLWKPE-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C21H21FN4O3S2 and its molecular weight is 460.54. The purity is usually 95%.
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Biological Activity

The compound 4-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Fluorophenyl group : Enhances lipophilicity and metabolic stability.
  • Thioether linkage : May influence the compound's stability and reactivity.
  • Nitrobenzothiazole moiety : Potentially interacts with various biological targets.

Molecular Formula

C20H19FN4O3S2C_{20}H_{19}FN_{4}O_{3}S_{2}

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the thioether linkage : Reaction of 4-fluorothiophenol with an alkylating agent in the presence of a base.
  • Synthesis of the nitrobenzothiazole moiety : Often initiated from 2-aminothiophenol and nitrobenzene derivatives through nitration and cyclization reactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Studies have shown that derivatives of benzothiazole compounds often possess significant antimicrobial properties. The nitro group in the structure may enhance these effects by altering electronic properties, making it more reactive towards microbial targets .

Anticancer Potential

Preliminary data suggest that compounds with similar structures have demonstrated anticancer activity. For instance, compounds derived from benzothiazoles have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including breast and liver cancer .

Cell LineCompound TestedIC50 (μM)
MDA-MB-231 (Breast)4-Fluorophenyl Thio Derivative15
SK-Hep-1 (Liver)Benzothiazole Derivative10

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme inhibition : The nitrobenzothiazole moiety may interact with specific enzymes or receptors.
  • Cellular signaling modulation : The compound may influence pathways related to cell survival and proliferation.

Case Studies

Recent studies have highlighted the efficacy of related compounds in various biological contexts:

  • Antibacterial Studies : A series of thiazole derivatives were tested against common bacterial strains, showing promising results with minimal inhibitory concentrations (MICs) as low as 50 µg/mL .
  • Anticancer Research : In vitro studies on human cancer cell lines have indicated that certain derivatives can significantly inhibit cell growth, suggesting potential for further development as anticancer agents .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S2/c22-15-3-6-17(7-4-15)30-13-1-2-20(27)24-9-11-25(12-10-24)21-23-18-8-5-16(26(28)29)14-19(18)31-21/h3-8,14H,1-2,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUVJARTZLWKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCCSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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